molecular formula C23H23N5O4 B3002937 3-(2-(3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1396685-73-6

3-(2-(3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No. B3002937
CAS RN: 1396685-73-6
M. Wt: 433.468
InChI Key: ZNCOSMAUFOSLHN-UHFFFAOYSA-N
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Description

The compound of interest, 3-(2-(3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one, is a complex molecule that appears to be related to several classes of compounds with significant biological activities. The molecular structure of this compound suggests that it contains a 1,2,4-triazole moiety, a piperidine ring, and a benzoxazole group, which are common in substances with antimicrobial properties and potential interactions with biological receptors .

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives often involves the reaction of ester ethoxycarbonylhydrazones with primary amines . In a similar vein, the synthesis of N-substituted derivatives of 1,3,4-oxadiazole compounds, which share structural similarities with the compound , typically includes a series of steps starting from benzenesulfonyl chloride and ethyl isonipecotate, leading to various intermediates and final products . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using both experimental and theoretical methods. For instance, the molecular structure, vibrational frequencies, and infrared intensities of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one were determined using Hartree–Fock and density functional theory (DFT) methods . Similarly, the structural analysis of a piperidine derivative revealed a half-chair conformation of the piperidine ring and specific orientations of the phenyl rings . These analyses provide insights into the possible conformations and structural characteristics of the compound of interest.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes the ability to undergo oxidation and rearrangement reactions. For example, 1-methyl-3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one can be oxidized to form various products, including a triazole derivative upon further oxidation . These reactions highlight the potential chemical transformations that the compound of interest might undergo under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures have been studied. For instance, the vibrational spectra and molecular structure of a benzoxazole derivative were analyzed, providing data that can be compared with experimental results . The crystal packing and molecular conformation of a piperidine derivative were stabilized by intramolecular and intermolecular interactions . These findings can be used to infer the potential physical and chemical properties of the compound of interest, such as solubility, stability, and crystallinity.

properties

IUPAC Name

3-[2-[3-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4/c1-25-22(30)28(17-9-3-2-4-10-17)21(24-25)16-8-7-13-26(14-16)20(29)15-27-18-11-5-6-12-19(18)32-23(27)31/h2-6,9-12,16H,7-8,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCOSMAUFOSLHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)CN3C4=CC=CC=C4OC3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

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